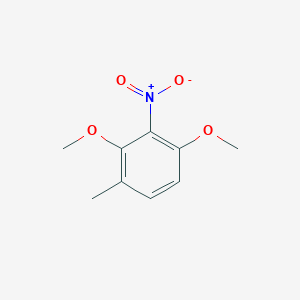

1,3-Dimethoxy-4-methyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

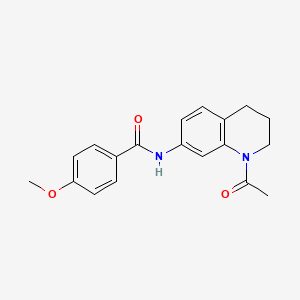

1,3-Dimethoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The IUPAC name for this compound is 1,3-dimethoxy-4-methyl-2-nitrobenzene . The compound is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for 1,3-Dimethoxy-4-methyl-2-nitrobenzene is 1S/C9H11NO4/c1-6-4-5-7 (13-2)8 (10 (11)12)9 (6)14-3/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dimethoxy-4-methyl-2-nitrobenzene are not available, it’s worth noting that nitrobenzene derivatives can undergo various reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

1,3-Dimethoxy-4-methyl-2-nitrobenzene has a molecular weight of 197.19 . It is recommended to be stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The antiferromagnetic exchange interaction among spins placed in a triangular configuration in dimethoxybenzenes indicates a method for preparing complex organic molecules with specific magnetic properties, showcasing the utility of these compounds in studying magnetic interactions at the molecular level (Fujita et al., 1996).

- Research on the ortho-Methylation of Nitrobenzenes by Dimethylsulfonium Methylide demonstrates the specificity of methylation reactions influenced by the presence of ortho substituents, highlighting the tailored synthesis of derivatives for further chemical studies (Haiss & Zeller, 2011).

- Studies on the NMR chemical shifts of dialkoxybenzenes and their mononitro derivatives provide insights into the electronic effects of substituents on benzene rings, offering a foundational understanding for designing compounds with desired electronic properties (Buchanan, Driega, & Ratcliffe, 1993).

Applications in Electrochemical Systems

- Annulated Dialkoxybenzenes have been identified as promising materials for catholytes in non-aqueous redox flow batteries, where specific substitutions on the benzene ring can lead to improved chemical stability and battery performance (Zhang et al., 2017).

- The electrochemical reduction of nitrobenzene and derivatives in ionic liquids has been explored, revealing mechanisms that are crucial for understanding the reduction processes in non-conventional solvents, which could lead to environmentally friendly reduction methods (Silvester et al., 2006).

Molecular Interactions and Reactivity

- Investigations into the hydrogen bond interactions in binary solutions of ethyl acetate with nitrobenzene and similar compounds offer insights into the molecular interactions that dictate solubility and reaction pathways in mixed solvents, important for solvent selection in synthesis and purification processes (Karthick et al., 2018).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

1,3-dimethoxy-4-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUMBXGXYYZJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-4-methyl-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)

![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)

![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)

![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)

![methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2990291.png)